
4-Bromo-2,6-dimethylaniline
Overview
Description
4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . Its structure features a benzene ring substituted with a bromine atom at the para position and methyl groups at the ortho (2- and 6-) positions relative to the amino group (-NH₂) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Carboxylic acids derived from the oxidation of methyl groups.
Reduction: Amines formed from the reduction of nitro groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHBrN
Molecular Weight: 200.07 g/mol
CAS Number: 24596-19-8
The compound features a bromine atom and two methyl groups attached to the aniline structure, which significantly influence its chemical reactivity and biological properties.
Synthesis of Organic Compounds
4-Bromo-2,6-dimethylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes:
- Pharmaceuticals: The compound is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.
- Agrochemicals: It is used in developing herbicides and pesticides.
- Dyes and Pigments: The unique chemical properties allow for its use in producing colorants.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies show effectiveness against various bacterial strains, potentially disrupting cell membranes and metabolic processes.
- Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
Step | Description |
---|---|
Starting Material | 2,6-Dimethylaniline |
Reagent | Bromine and Hydrobromic acid |
Reaction Conditions | Controlled temperature and inert atmosphere |
Purification Method | Recrystallization or chromatography |
Case Study 1: Antimicrobial Study
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial growth at specific concentrations (IC50 values), showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
Research involving human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability. This suggests that it may serve as a promising candidate for further development as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological system and the nature of the interaction .
Comparison with Similar Compounds
Key Physical and Chemical Properties:
- Melting Point : 48–52°C
- Solubility : Insoluble in water ; soluble in organic solvents like diethyl ether and hexane .
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 20.141 Å, b = 5.150 Å, c = 17.300 Å, and β = 111.53°. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice .
The structural and functional attributes of 4-bromo-2,6-dimethylaniline are compared below with related substituted anilines and brominated aromatics.
Table 1: Comparative Analysis of Key Compounds
Key Comparisons:
Reactivity
- Cross-Coupling Reactions: this compound undergoes Suzuki coupling with phenylboronic acid (86% yield) to form 2,6-dimethyl-4-phenylaniline . In contrast, 2-bromoaniline is less sterically hindered but less reactive in palladium-catalyzed reactions due to electronic deactivation by the amino group. Heck reactions with acrylamide require expensive catalysts (e.g., Pd(OAc)₂) but yield trans-isomers efficiently (77% yield) .
Substitution Reactions :
- Bromine in this compound is replaced via Sandmeyer reactions to synthesize iodo derivatives (e.g., 2,6-dimethyl-4-bromoiodobenzene, 33.1% yield) .
- Dichloro derivatives (e.g., 4-bromo-2,6-dichloroaniline) exhibit higher electrophilicity due to electron-withdrawing Cl groups, enhancing halogen exchange reactivity .
Physical Properties
- Solubility : The methyl groups in this compound increase hydrophobicity compared to unsubstituted bromoanilines (e.g., 2-bromoaniline) .
- Melting Points : Steric effects from methyl groups elevate the melting point (48–52°C) relative to 2-bromoaniline (~32°C) .
Crystallographic Features
- The hydrogen-bonded network in this compound (N–H···N, 2.89 Å) contrasts with the halogen-dominated packing in 2,6-dibromoaniline, where Br···Br interactions dominate .
Biological Activity
4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8) is an aromatic amine that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by a bromine atom and two methyl groups on the aniline ring, imparts distinct biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHBrN
- Molecular Weight : 200.08 g/mol
- Melting Point : 48.0°C to 52.0°C
- Solubility : Insoluble in water; slightly soluble in methanol .
1. Toxicological Profile
This compound exhibits toxicological properties that have been studied in various contexts:
- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cell lines, leading to apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
- Skin Irritation and Sensitization : It has been classified as harmful if swallowed or inhaled and can cause skin irritation. This highlights the importance of handling this compound with care in laboratory settings .
2. Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of certain cytochrome P450 enzymes:
- CYP1A2 Inhibition : This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and lead to potential drug-drug interactions .
- Impact on Drug Metabolism : The inhibition of CYP1A2 could have implications for the pharmacokinetics of co-administered drugs metabolized by this enzyme .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, attributed to oxidative stress mechanisms. The compound was found to significantly reduce cell viability at concentrations above 25 µM after 24 hours of exposure.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
This indicates potential applications in developing chemotherapeutic agents targeting specific cancer types .
Case Study 2: Environmental Toxicology
Another study focused on the environmental impact of this compound, particularly its effects on aquatic organisms. The compound exhibited moderate toxicity to fish species, with LC50 values indicating significant lethality at higher concentrations.
Organism | LC50 (mg/L) |
---|---|
Fish (Species A) | 15 |
Fish (Species B) | 20 |
These findings suggest that this compound poses risks to aquatic ecosystems and necessitates further environmental monitoring .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound's ability to generate ROS leads to cellular damage and apoptosis in various cell types.
- Enzyme Interaction : By inhibiting CYP1A2, it alters metabolic pathways for other drugs, potentially enhancing their toxicity or efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for 4-Bromo-2,6-dimethylaniline, and how are reaction conditions optimized?
The synthesis typically involves bromination of 2,6-dimethylaniline using liquid bromine or brominating agents (e.g., N-bromosuccinimide). Key parameters include:
- Temperature control : Maintaining 0–5°C to minimize side reactions like dibromination .
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance bromine solubility and regioselectivity .
- Stoichiometry : A 1:1 molar ratio of bromine to substrate ensures monobromination .
Yield optimization (up to 85%) is achieved by slow addition of bromine and post-reaction quenching with sodium thiosulfate .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity and purity (e.g., aromatic proton signals at δ 6.7–7.2 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%) .
- Melting point analysis : Consistent values (48–51°C) indicate purity; deviations suggest residual solvents or isomers .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to acute dermal toxicity (Hazard Class 6.1) .
- Ventilation : Use fume hoods to avoid inhalation (LD50 inhalation = 4.3 mg/L in rats) .
- Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize substitution reactions involving this compound in cross-coupling protocols?
- Catalyst selection : Palladium acetate with tris(o-methylphenyl)phosphine reduces cis-isomer formation (from 20% to 0.6%) in Heck reactions .
- Solvent effects : Dimethylformamide (DMF) enhances coupling efficiency compared to THF due to better ligand coordination .
- Temperature : Reactions at 80–100°C improve yields but require inert atmospheres to prevent oxidation .
Q. What degradation pathways are observed in oxidative environments, and how do intermediates impact toxicity?
In Fenton-like systems (Fe/HO):
- Primary degradation : Hydroxyl radicals cleave the C-Br bond, forming 2,6-dimethylphenol and 2,6-dimethylbenzoquinone .
- Secondary products : Short-chain acids (maleic, oxalic) are generated, reducing COD by 70% under optimal conditions (pH 2, 20 mM HO) .
- Toxicity implications : Quinone intermediates may exhibit higher ecotoxicity than the parent compound, requiring LC-MS monitoring .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies (e.g., melting points ranging from 43–51°C) arise from:
- Purity variations : Recrystallize using ethanol/water mixtures and verify via HPLC .
- Polymorphism : Differential scanning calorimetry (DSC) identifies metastable crystalline forms .
- Methodological differences : Standardize heating rates (1°C/min) in melting point apparatuses .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Building block : Used in palladium-catalyzed cross-coupling to synthesize acrylonitrile derivatives for kinase inhibitors .
- Regioselectivity : The steric hindrance from methyl groups directs electrophilic substitutions to the para position, enabling precise functionalization .
Q. Methodological Resources
Properties
IUPAC Name |
4-bromo-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAYJCJLHNIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179345 | |
Record name | 4-Bromo-2,6-xylidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24596-19-8 | |
Record name | 4-Bromo-2,6-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24596-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024596198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24596-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,6-xylidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2,6-xylidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5K8J5F6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.